Sodium acenaphthene-5-sulphonate
Description
Overview of Acenaphthene (B1664957) and its Sulphonated Derivatives in Contemporary Chemistry
Acenaphthene, a tricyclic aromatic hydrocarbon, serves as the foundational structure for a diverse range of derivatives. wikipedia.org Its core, composed of a naphthalene (B1677914) unit with an ethylene (B1197577) bridge connecting the 1 and 8 positions, provides a rigid and electron-rich framework that is amenable to various chemical modifications. wikipedia.org In contemporary chemistry, acenaphthene and its derivatives are utilized in the synthesis of dyes, pigments, optical brighteners, and polymers. wikipedia.org
The introduction of a sulfonate group (-SO3H) onto the acenaphthene skeleton, a process known as sulfonation, dramatically alters the physicochemical properties of the parent molecule. Sulfonation imparts increased water solubility to the otherwise hydrophobic acenaphthene structure, a critical feature for applications in aqueous environments. saskoer.ca This modification is typically achieved through electrophilic aromatic substitution, where a sulfonating agent, such as sulfuric acid or sulfur trioxide, reacts with the aromatic ring. saskoer.ca The position of sulfonation on the acenaphthene ring can be influenced by reaction conditions such as temperature and the specific sulfonating agent used, leading to different isomers with distinct properties. quora.com
Historical Context of Acenaphthene-5-sulphonate in Academic Inquiry
The academic inquiry into Sodium Acenaphthene-5-sulphonate can be traced back to the mid-20th century. One of the earliest documented studies was conducted in 1947 by T. H. Grainger Jr. and D. L. Wilmer at Lehigh University. Their research, published in the Journal of Bacteriology, investigated the effect of this compound on a strain of Eberthella typhosa, the bacterium responsible for typhoid fever. nih.govnih.gov This early study highlights the initial interest in the biological activities of this particular sulfonated acenaphthene derivative. Further historical context is provided by the work of Dziewonski and Stollywho in 1924, whose methods for preparing acenaphthene-5-sulphonic acid were later modified in subsequent research, indicating a foundational interest in these compounds within the scientific community. oup.com
Scope and Research Significance of this compound
The research significance of this compound stems from its utility as a chemical intermediate and a research tool in its own right. Its bifunctional nature, possessing both a reactive aromatic core and a solubilizing sulfonate group, makes it a valuable precursor in the synthesis of more complex molecules. rsc.org For instance, the sulfonate group can be converted into other functional groups, while the aromatic rings can undergo further substitution reactions, allowing for the construction of a wide array of novel compounds.
One notable area of research is its use in the development of fluorescent probes. The acenaphthene moiety is known to exhibit fluorescence, and the introduction of the sulfonate group can modulate these properties. oup.com This has led to the investigation of acenaphthene-5-sulphonyl chloride, a closely related derivative, as a fluorescent label for the identification of biogenic amines in chromatographic studies. oup.com The higher fluorescence quantum yield of acenaphthene compared to naphthalene suggests that its sulfonated derivatives could offer enhanced sensitivity in such applications. oup.com
Furthermore, the general class of acenaphthene derivatives, to which this compound belongs, is employed in the synthesis of dyes and polymers. nih.govnih.gov The specific properties of this compound make it a potential candidate for incorporation into new materials, where its aromatic structure can contribute to thermal stability and its sulfonate group can influence properties like dye uptake or ion exchange capabilities.
Below is a table summarizing the key properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₉NaO₃S | nih.gov |
| Molecular Weight | 256.25 g/mol | nih.gov |
| CAS Number | 31202-24-1 | nih.gov |
| IUPAC Name | sodium;1,2-dihydroacenaphthylene-5-sulfonate | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;1,2-dihydroacenaphthylene-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S.Na/c13-16(14,15)11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7H,4-5H2,(H,13,14,15);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYCCRZEYHRIGD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185135 | |
| Record name | Sodium acenaphthene-5-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31202-24-1 | |
| Record name | Sodium acenaphthene-5-sulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031202241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium acenaphthene-5-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium acenaphthene-5-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.905 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Acenaphthylenesulfonic acid, 1,2-dihydro-, sodium salt (1:1) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3C29LYC7P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Sodium Acenaphthene 5 Sulphonate
Precursor Chemistry and Synthesis of Acenaphthene (B1664957) Sulphonate Intermediates
The synthesis of sodium acenaphthene-5-sulphonate relies on the controlled functionalization of the acenaphthene molecule. This involves understanding the reactivity of the acenaphthene core and employing methods to direct substituents to the desired position.
The introduction of a sulfonic acid group onto the acenaphthene ring is a key step in forming acenaphthene sulphonate intermediates. Sulfonation of polycyclic aromatic hydrocarbons is typically achieved through electrophilic aromatic substitution. The choice of sulfonating agent and reaction conditions can influence the position and degree of sulfonation.
Common sulfonating agents and their general characteristics are outlined below:
| Sulphonating Agent | Formula | Characteristics |
| Sulfuric Acid | H₂SO₄ | Common, readily available agent. Reaction conditions determine the product distribution. |
| Oleum | H₂SO₄·xSO₃ | A solution of sulfur trioxide in sulfuric acid; a stronger sulfonating agent than concentrated sulfuric acid. |
| Sulfur Trioxide | SO₃ | A highly reactive and powerful sulfonating agent, often used in a complex with a weak base like dioxane or pyridine (B92270) to moderate its reactivity. rsc.org |
| Chlorosulfonic Acid | ClSO₃H | A strong sulfonating agent that can also introduce a sulfonyl chloride group. |
The sulfonation of alkenylarenes with a dioxane–SO₃ complex has been studied, revealing that the reaction often involves the direct attack of SO₃ on the molecule. rsc.org In the case of acenaphthene, the substitution pattern is directed by the existing ring system. The 3-, 5-, and 6-positions are the most susceptible to electrophilic attack. The synthesis of specific isomers like the 5-sulphonate requires careful control over the reaction to favour substitution at that position over others.
Achieving position-specific functionalization of the acenaphthene core is critical for synthesizing precursors to this compound. Traditional synthetic routes to acenaphthene-containing polycyclic aromatic hydrocarbons often begin with substitution, oxidation, or annulation reactions of acenaphthene. nih.gov
Several strategies can be employed to control the position of functional groups:
Halogenation: Bromination or chlorination of acenaphthene can yield haloacenaphthenes. For instance, 3-bromo- (B131339) and 3-iodoacenaphthenequinone can be obtained from the corresponding 2-halo-acenaphthenes through oxidation. mdpi.com These halogenated intermediates can then undergo further reactions, such as nucleophilic substitution, to introduce other functionalities. The investigation of sulphonic acid derivatives from halogen-substituted acenaphthenes has been a subject of study. umanitoba.ca
Nitration: Nitration of acenaphthene, typically with a mixture of nitric and sulfuric acids, primarily yields 5-nitroacenaphthene. This nitro group can then be reduced to an amino group, which can be converted to a diazonium salt. The diazonium group is a versatile intermediate that can be replaced by a wide variety of functional groups, including a sulfonate group via the Sandmeyer or related reactions.
Friedel-Crafts Acylation: This reaction can introduce an acyl group at the 5-position of the acenaphthene ring. While this does not directly lead to a sulfonate, it is a key method for introducing a carbon substituent at a specific position, which can guide subsequent reactions.
Oxidation: The ethylene (B1197577) bridge of acenaphthene can be oxidized to form acenaphthenequinone (B41937). mdpi.comumanitoba.ca This transformation alters the electronic properties of the aromatic rings and can influence the regioselectivity of subsequent substitution reactions. For example, oxidation of acenaphthene with reagents like sodium dichromate can lead to the formation of 1,8-naphthalic anhydride (B1165640) under certain conditions. mdpi.commpg.de
A synthetic strategy might involve a sequence of these aromatic substitutions on the acenaphthene ring, followed by the desired functional group installation. mpg.de
Synthesis of this compound
The synthesis of the target compound can be approached through either direct or indirect methods.
Direct synthesis involves the sulfonation of acenaphthene under conditions that favour the formation of the 5-isomer. This typically involves reacting acenaphthene with a sulfonating agent in a suitable solvent. The challenge lies in minimizing the formation of other isomers, such as the 3-sulphonate.
A plausible direct route involves the sulfonation of acenaphthene with concentrated sulfuric acid. The reaction temperature and time are critical parameters to control the outcome. The resulting 5-acenaphthylenesulfonic acid is then neutralized with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, to yield the final product, this compound. nih.govnih.gov
Illustrative Reaction Scheme: Acenaphthene + H₂SO₄ → 5-Acenaphthylenesulfonic acid + H₂O 5-Acenaphthylenesulfonic acid + NaOH → this compound + H₂O
Indirect pathways offer greater control over the final product's regiochemistry. A common strategy involves introducing a different functional group at the 5-position that can later be converted into a sulfonate.
One such pathway begins with the nitration of acenaphthene to produce 5-nitroacenaphthene. The reaction sequence would be as follows:
Nitration: Acenaphthene is treated with nitric acid in the presence of sulfuric acid to yield 5-nitroacenaphthene.
Reduction: The nitro group is reduced to an amine (5-aminoacenaphthene) using a reducing agent like iron or tin in the presence of hydrochloric acid.
Diazotization: The resulting amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form the corresponding diazonium salt.
Sulfonation: The diazonium salt is then reacted with a solution of sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) to introduce the sulfonyl chloride group, which is subsequently hydrolyzed to the sulfonic acid.
Neutralization: The 5-acenaphthylenesulfonic acid is neutralized with a sodium base to give the final product.
Chemical Transformations and Derivatization Strategies
This compound serves as a starting material for the synthesis of other complex molecules. ontosight.ai The sulfonate group and the acenaphthene core both offer sites for chemical reactions.
Conversion to Sulfonyl Chloride: The sodium sulfonate can be converted to the corresponding 5-acenaphthylenesulfonyl chloride by reacting it with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). Sulfonyl chlorides are highly reactive intermediates used to prepare sulfonamides (by reaction with amines) and sulfonate esters (by reaction with alcohols).
Nucleophilic Aromatic Substitution: Under certain conditions, the sulfonate group can act as a leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups such as hydroxyl, cyano, or amino groups.
Further Ring Substitution: The existing sulfonate group acts as a deactivating, meta-directing group for subsequent electrophilic aromatic substitutions on the same ring. This allows for the controlled introduction of additional substituents onto the aromatic nucleus.
Oxidation of the Ethylene Bridge: The five-membered ring of the acenaphthene moiety can be oxidized to yield derivatives of acenaphthenequinone. This reaction opens up another avenue of chemical derivatization, as acenaphthenequinones are versatile building blocks for synthesizing dyes and biologically active compounds. mdpi.com For example, oxidation of acenaphthene derivatives with chromium(VI) can produce naphthalic anhydrides. mpg.de
The reactivity of this compound makes it a valuable intermediate in the synthesis of functional organic materials and complex chemical structures. nih.gov
Reactions at the Sulphonate Moiety
The sulphonate group of this compound is a key functional handle for further molecular elaboration. It can be readily converted into other important sulfur-containing functional groups, thereby expanding its synthetic utility.
One of the most common transformations is its conversion to the corresponding acenaphthene-5-sulfonyl chloride . This is typically achieved by reacting the sodium salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting sulfonyl chloride is a highly reactive intermediate.
From acenaphthene-5-sulfonyl chloride, a variety of derivatives can be synthesized. For instance, reaction with primary or secondary amines leads to the formation of acenaphthene-5-sulfonamides . This reaction is fundamental in the synthesis of new pharmaceutical candidates and other biologically active molecules. Similarly, reaction with alcohols or phenols in the presence of a base yields acenaphthene-5-sulfonate esters . These esters are also valuable intermediates in organic synthesis.
The following table summarizes these key transformations:
| Starting Material | Reagent(s) | Product |
| This compound | PCl₅ or SOCl₂ | Acenaphthene-5-sulfonyl chloride |
| Acenaphthene-5-sulfonyl chloride | Primary/Secondary Amine | Acenaphthene-5-sulfonamide |
| Acenaphthene-5-sulfonyl chloride | Alcohol/Phenol, Base | Acenaphthene-5-sulfonate ester |
Modifications of the Acenaphthene Nucleus
The acenaphthene core of this compound is susceptible to various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The presence of the electron-withdrawing sulphonate group at the 5-position deactivates the aromatic system and directs incoming electrophiles primarily to the meta-positions relative to the sulfonate group.
Nitration: The nitration of acenaphthene-5-sulfonic acid can be achieved using a mixture of nitric acid and sulfuric acid. The strongly deactivating nature of the sulfonic acid group directs the nitro group to the 3- or 8-position of the acenaphthene ring system.
Bromination: Direct bromination of acenaphthene-5-sulfonic acid with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide, is expected to yield bromo-derivatives. The regioselectivity will be influenced by the deactivating effect of the sulfonate group, favoring substitution at positions meta to it.
Reduction: The aromatic system of acenaphthene-5-sulfonic acid can be reduced under specific conditions. Catalytic hydrogenation using catalysts like palladium on carbon can reduce the aromatic rings, though this often requires harsh conditions. The ethylene bridge of the acenaphthene moiety is more readily reduced under milder conditions.
Alkylation and Acylation (Friedel-Crafts Reactions): Friedel-Crafts alkylation and acylation reactions on acenaphthene itself are well-documented. However, the presence of the strongly deactivating sulphonate group makes these reactions on this compound challenging. The reaction conditions would need to be carefully optimized to overcome the deactivation and achieve substitution on the aromatic nucleus.
The following table provides a summary of potential modifications to the acenaphthene nucleus:
| Reaction | Reagent(s) | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitroacenaphthene-5-sulfonic acid, 8-Nitroacenaphthene-5-sulfonic acid |
| Bromination | Br₂, FeBr₃ | Bromo-acenaphthene-5-sulfonic acid derivatives |
| Reduction | H₂, Pd/C (harsh conditions) | Reduced acenaphthene-5-sulfonic acid derivatives |
| Alkylation | Alkyl halide, Lewis acid (challenging) | Alkyl-acenaphthene-5-sulfonic acid derivatives |
| Acylation | Acyl halide, Lewis acid (challenging) | Acyl-acenaphthene-5-sulfonic acid derivatives |
Synthesis of Advanced Acenaphthene-Based Sulphonate Analogues
This compound serves as a valuable building block for the synthesis of more complex and functional molecules, particularly in the realm of dyes and materials science.
A significant application is in the synthesis of naphthalimide derivatives . Oxidation of acenaphthene-5-sulfonic acid yields 1,8-naphthalic anhydride-4-sulfonic acid. This anhydride can then be reacted with various primary amines to form a wide range of N-substituted naphthalimides. These compounds are known for their fluorescent properties and are used as dyes, fluorescent probes, and in optical materials.
Furthermore, acenaphthene derivatives can be used to construct complex heterocyclic systems. For instance, condensation of acenaphthenequinone (which can be derived from acenaphthene) with aromatic diamines leads to the formation of acenaphtho[1,2-b]quinoxaline derivatives. The introduction of a sulphonate group onto this scaffold can modulate its electronic and solubility properties, making it suitable for applications in organic electronics and as specialized dyes.
Green Chemistry Principles in this compound Synthesis
The traditional synthesis of this compound involves the use of fuming sulfuric acid, which raises environmental and safety concerns. Modern synthetic chemistry emphasizes the adoption of greener and more sustainable methodologies.
Solid Acid Catalysts: The use of solid acid catalysts, such as sulfated zirconia or zeolites, can offer a more environmentally benign alternative to liquid acids for the sulfonation of acenaphthene. These catalysts are often reusable, reduce corrosive waste streams, and can lead to higher selectivity.
Solvent-Free and Microwave-Assisted Reactions: Performing the sulfonation under solvent-free conditions minimizes the use of volatile organic compounds. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption, contributing to a more sustainable process. For example, the use of sulfamic acid as a sulfonating agent under solvent-free or microwave conditions is a promising green alternative.
Ionic Liquids: Ionic liquids can serve as both solvents and catalysts in sulfonation reactions. Their low vapor pressure and potential for recyclability make them an attractive option for developing greener synthetic routes to this compound.
The application of these green chemistry principles not only improves the environmental footprint of the synthesis but can also lead to more efficient and cost-effective production of this important chemical intermediate.
Chemical Reactivity and Mechanistic Investigations of Sodium Acenaphthene 5 Sulphonate
Reaction Kinetics and Thermodynamic Studies
Detailed reaction kinetics and thermodynamic data for sodium acenaphthene-5-sulphonate are not extensively documented in publicly available literature. However, understanding can be extrapolated from studies on related naphthalene (B1677914) sulfonate compounds. For instance, the study of sodium naphthalene sulfonate (SNS) and its derivatives reveals information about their behavior in solution, which is relevant to the reactivity of this compound.
The thermodynamic properties of similar compounds, such as sodium naphthalene-2-sulphonate, have been investigated. These studies provide data on melting points, boiling points, and partition coefficients, which are fundamental to understanding the compound's phase behavior and distribution in multiphase systems. chemos.de
Table 1: Thermodynamic and Physical Properties of Related Naphthalene Sulfonates
| Property | Value | Compound | Source |
|---|---|---|---|
| Melting Point | 275 °C | Sodium naphthalene-2-sulphonate | chemos.de |
| Boiling Point | 391.6 °C | Sodium naphthalene-2-sulphonate | chemos.de |
| Flash Point | 134.2 °C | Sodium naphthalene-2-sulphonate | chemos.de |
| Partition Coefficient (log K_ow) | 0.01 | Sodium naphthalene-2-sulphonate | chemos.de |
| Water Solubility | 496,240 mg/L at 25°C | Sodium naphthalene sulphonate |
These values suggest that this compound would likely possess high water solubility and thermal stability, characteristic of sodium salts of aromatic sulfonic acids. The kinetics of its reactions, such as substitution or oxidation, would be influenced by the activation energy barriers, which are in turn affected by the electronic properties of the sulfonated acenaphthene (B1664957) ring.
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the acenaphthene ring system in this compound towards electrophilic and nucleophilic attack is a critical aspect of its chemistry.
Electrophilic Substitution: The acenaphthene moiety is generally more reactive than benzene (B151609) in electrophilic substitution reactions. libretexts.org Substitution typically favors the 1-position due to the greater stability of the resulting carbocation intermediate. libretexts.org However, the presence of the deactivating, electron-withdrawing sulfonate group (-SO₃⁻) at the 5-position would be expected to decrease the nucleophilicity of the aromatic rings, making electrophilic substitution more difficult compared to unsubstituted acenaphthene. The sulfonate group will direct incoming electrophiles primarily to positions meta to itself.
Studies on related systems provide context. For example, attempts to brominate a dipyridoacenaphthene derivative using molecular bromine or N-bromosuccinimide (NBS) were unsuccessful, indicating a deactivated ring system. beilstein-journals.org Sulfonation of naphthalene, a related electrophilic substitution, can yield different isomers depending on the reaction conditions, highlighting the complexity of substitution on polycyclic aromatic systems. libretexts.org
Nucleophilic Substitution: Nucleophilic aromatic substitution on the acenaphthene ring of this compound is generally unfavorable unless activated by strongly electron-withdrawing groups. The sulfonate group itself is a good leaving group, but its displacement by a nucleophile would require harsh conditions.
Research on a dipyridoacenaphthene analog showed it to be extremely inert towards nucleophilic amination reactions, such as the Chichibabin reaction. beilstein-journals.org This inertness was partly attributed to the potential formation of a dianion at the CH₂-CH₂ bridge under basic conditions, which would repel incoming nucleophiles. beilstein-journals.org While the sulfonate group in this compound would increase the CH-acidity of the aliphatic bridge, making anion formation more facile, it does not sufficiently activate the aromatic ring for typical nucleophilic aromatic substitution.
Oxidation and Reduction Pathways of the Acenaphthene Sulphonate System
The acenaphthene core is susceptible to oxidation, and the presence of the sulfonate group can influence the reaction pathways.
Oxidation: The oxidation of acenaphthene has been studied using various systems, including biological enzymes and chemical reagents. Bacterial and human cytochrome P450 enzymes oxidize acenaphthene to a range of metabolites. nih.govnih.gov The primary oxidation products often include 1-acenaphthenol (B129857) and 1-acenaphthenone, which can be further oxidized to acenaphthenequinone (B41937). nih.govnih.gov
Table 2: Major Oxidation Products of the Acenaphthene System
| Oxidizing System | Initial Products | Further Oxidation Products | Source |
|---|---|---|---|
| Human Cytochrome P450 Enzymes | 1-Acenaphthenol | Unidentified mono- and di-oxygenated products | nih.gov |
| Beijerinckia sp. (bacterium) | 1-Acenaphthenol, 1-Acenaphthenone | 1,2-Acenaphthenediol, Acenaphthenequinone | nih.gov |
| Fenton Oxidation (H₂O₂/Fe²⁺) | Not specified | 1,8-Naphthalic anhydride (B1165640) | koreascience.kr |
| Alkaline Permanganate | Acenaphthenequinone | 1,8-Naphthaldehydic acid | mdpi.com |
Fenton's reagent has been shown to degrade acenaphthene, yielding 1,8-naphthalic anhydride as a major product, indicating cleavage of the five-membered ring. koreascience.kr The sulfonate group, being electron-withdrawing, would likely make the aromatic ring more resistant to oxidation, potentially favoring oxidation at the five-membered aliphatic ring.
Reduction: Information on the direct reduction of this compound is scarce. However, the reduction of its oxidation product, acenaphthenequinone, is known. For instance, reduction of dichloroacenaphthenone (derived from acenaphthenequinone) with iron in acetic acid yields acenaphthenone. mdpi.com The sulfonate group itself is generally resistant to chemical reduction under typical conditions used for aromatic systems.
Thermal Stability and Degradation Mechanisms
Sodium salts of aromatic sulfonic acids are generally known for their high thermal stability.
Data for the closely related sodium naphthalene-2-sulphonate shows it is chemically stable at room temperature and has a melting point of 275 °C. chemos.desigmaaldrich.com Sodium naphthalene sulphonate has good heat stability up to 100°C. The flash point of sodium naphthalene-1-sulphonate has been determined to be 227°C, and it is not considered flammable at high temperatures under normal transport and use conditions.
Table 3: Thermal Stability Data for Related Naphthalene Sulfonates
| Parameter | Value/Observation | Compound | Source |
|---|---|---|---|
| Chemical Stability | Stable under standard ambient conditions | Sodium naphthalene-2-sulphonate | sigmaaldrich.com |
| Heat Stability | Good up to 100 °C | Sodium Naphthalene Sulphonate | |
| Flash Point | 227 °C | Sodium naphthalene-1-sulphonate | |
| Auto-ignition | Not auto-flammable at room temperature | Sodium naphthalene-1-sulphonate |
Upon strong heating, thermal degradation of this compound would likely begin with the decomposition of the sulfonate group, potentially releasing sulfur oxides (SOx). sigmaaldrich.com At very high temperatures, the aromatic structure would break down, leading to the formation of carbon oxides and sodium oxide residues. sigmaaldrich.com The specific degradation pathway and product distribution would depend on the temperature and atmospheric conditions.
Advanced Spectroscopic Characterization of Sodium Acenaphthene 5 Sulphonate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for probing the atomic-level structure of molecules in solution and the solid state. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms.
¹H and ¹³C NMR Chemical Shift Analysis and Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm, arising from the protons on the acenaphthene (B1664957) ring system. The electron-withdrawing nature of the sulfonate group would induce a downfield shift (to higher ppm values) for the protons on the sulfonated aromatic ring compared to unsubstituted acenaphthene. The aliphatic protons of the ethylene (B1197577) bridge in the acenaphthene structure are expected to resonate further upfield, likely in the range of 3.0-4.0 ppm. The exact chemical shifts and coupling patterns would be highly dependent on the substitution pattern of any derivatives.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information. The carbon atoms of the aromatic rings would appear in the downfield region of the spectrum, generally between 120 and 150 ppm. The carbon atom directly attached to the sulfonate group would experience a significant downfield shift due to the electronegativity of the sulfur and oxygen atoms. The aliphatic carbons of the ethylene bridge would be found at much higher field, typically in the 20-40 ppm range.
Structural elucidation of derivatives would involve a careful analysis of changes in these chemical shifts. For instance, the introduction of an electron-donating group would be expected to cause an upfield shift (lower ppm) for the nearby aromatic protons and carbons, while an electron-withdrawing group would have the opposite effect.
Two-Dimensional NMR Techniques for Connectivity Mapping
To unambiguously assign the complex ¹H and ¹³C NMR signals and to establish the precise connectivity of atoms within sodium acenaphthene-5-sulphonate and its derivatives, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum would connect protons that are spin-coupled, typically those on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons within the aromatic rings and the ethylene bridge.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly bonded to carbon atoms. Each cross-peak in an HSQC spectrum would link a specific proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation technique reveals couplings between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for establishing the connectivity between different structural fragments, for example, confirming the position of the sulfonate group on the acenaphthene ring by observing correlations from aromatic protons to the sulfonated carbon.
Together, these 2D NMR experiments would provide a comprehensive and unambiguous map of the molecular structure.
Solid-State NMR for Crystalline Forms
For the characterization of this compound in its crystalline solid form, solid-state NMR (ssNMR) is a powerful technique. researchgate.netchemicalbook.com Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by these interactions, providing valuable information about the local electronic environment and molecular packing in the crystal lattice. nih.gov
Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are commonly employed to enhance the signal of low-abundance nuclei like ¹³C and to narrow the spectral lines. By analyzing the chemical shift anisotropy (CSA) and dipolar couplings, which are retained in ssNMR, one can gain insights into the conformation of the molecule and the nature of intermolecular interactions within the crystal. nih.gov Polymorphism, the existence of different crystalline forms of the same compound, can be readily identified and characterized by ssNMR as different crystal packing arrangements will lead to distinct ssNMR spectra. acs.org
Vibrational Spectroscopy (Infrared and Raman)
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).
For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for its key functional groups:
Sulfonate Group (SO₃⁻): This group gives rise to strong and characteristic absorption bands. The asymmetric stretching vibration of the S=O bonds typically appears in the region of 1260-1150 cm⁻¹, while the symmetric stretching vibration is found around 1070-1030 cm⁻¹. The S-O single bond stretching vibration is usually observed in the 800-700 cm⁻¹ range.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the acenaphthene ring are expected to appear above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings will produce a series of bands in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H stretching vibrations of the ethylene bridge will be observed just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.
Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 900-675 cm⁻¹ region, and their positions are indicative of the substitution pattern on the aromatic ring.
Analysis of the FTIR spectra of derivatives would focus on the appearance or disappearance of bands corresponding to new functional groups and shifts in the characteristic bands of the parent molecule.
Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS) for Molecular Interactions
Raman spectroscopy is a complementary vibrational technique to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.
The Raman spectrum of this compound would also exhibit peaks corresponding to the various vibrational modes of the molecule. Often, vibrations that are weak in the FTIR spectrum are strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the sulfonate group and the breathing modes of the aromatic rings are typically strong in the Raman spectrum.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can provide enormous enhancement of the Raman signal (by factors of 10⁶ or even higher) for molecules adsorbed onto or very close to the surface of certain nanostructured metals, such as silver or gold. usra.educhemicalbook.comnih.gov This enhancement arises from both electromagnetic and chemical mechanisms. chemicalbook.com
SERS is particularly valuable for studying molecular interactions and for detecting trace amounts of an analyte. nih.gov For this compound and its derivatives, SERS could be used to:
Study Adsorption and Orientation on Surfaces: The enhancement of specific Raman bands can provide information about how the molecule adsorbs onto the metal surface and its orientation. For example, if the sulfonate group interacts strongly with the surface, the bands corresponding to its vibrations would be significantly enhanced.
Probe Intermolecular Interactions: SERS can be used to study interactions between adsorbed molecules, such as π-π stacking of the acenaphthene rings, by observing changes in the Raman frequencies and intensities. nih.gov
Enhance Sensitivity for Trace Analysis: The dramatic signal enhancement allows for the detection and characterization of very small quantities of the compound, which is beneficial for various analytical applications.
The specific SERS spectrum would depend on the nature of the SERS substrate, the excitation wavelength, and the specific interactions between the analyte and the surface.
Conformational Analysis via Vibrational Signatures
The acenaphthene moiety, with its C2v symmetry, gives rise to a series of well-defined vibrational bands. These include aromatic C-H stretching vibrations, typically observed in the 3000-3100 cm⁻¹ region, and various in-plane and out-of-plane C-H bending modes. The C-C stretching vibrations of the aromatic rings are expected to appear in the 1400-1600 cm⁻¹ range. nih.gov The aliphatic ethylene bridge introduces characteristic CH₂ stretching and bending vibrations.
The sulphonate group (-SO₃⁻) introduces strong and characteristic vibrational signatures. The symmetric and asymmetric S=O stretching modes are particularly intense in the IR spectrum and are anticipated to appear in the regions of 1030-1080 cm⁻¹ and 1150-1230 cm⁻¹, respectively. The S-O stretching vibration is typically found in the 700-800 cm⁻¹ range. The presence of these strong bands would be a clear indicator of the sulfonation of the acenaphthene core.
Computational methods, such as Density Functional Theory (DFT), have proven to be invaluable in predicting and assigning vibrational spectra with a high degree of accuracy. nih.govnih.gov A theoretical vibrational analysis of this compound would allow for the precise assignment of each observed band to specific atomic motions and could be used to model the influence of conformational changes on the vibrational frequencies and intensities. Such studies on related molecules like 2,3-dimethyl naphthalene (B1677914) have demonstrated the power of combining experimental spectra with DFT calculations for a comprehensive vibrational analysis. nih.gov
Table 1: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3000-3100 | Characteristic of the acenaphthene ring system. |
| Aliphatic C-H Stretch | 2850-2960 | Arising from the ethylene bridge. |
| Aromatic C=C Stretch | 1400-1600 | Multiple bands expected due to the fused ring structure. |
| Asymmetric S=O Stretch | 1150-1230 | Typically a very strong absorption in the IR spectrum. |
| Symmetric S=O Stretch | 1030-1080 | A strong absorption in the IR spectrum. |
| S-O Stretch | 700-800 | |
| C-H Out-of-Plane Bending | 750-900 | Sensitive to the substitution pattern on the aromatic ring. |
Electronic Absorption and Emission Spectroscopy
The electronic structure of this compound, particularly the π-electron system of the acenaphthene core, governs its interaction with ultraviolet and visible light. UV-Vis absorption, fluorescence, and phosphorescence spectroscopy provide a detailed picture of the electronic transitions within the molecule.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the π → π* transitions of the acenaphthene chromophore. Studies on acenaphthene and its derivatives show characteristic absorption bands in the UV region. ugto.mxresearchgate.net The introduction of a sulphonate group can induce shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε) due to its electronic influence on the aromatic system.
The parent molecule, acenaphthene, exhibits several absorption bands. The electronic spectrum is influenced by the underlying naphthalene-like electronic structure, with modifications due to the ethylene bridge. The S₁ ← S₀ electronic origin band of acenaphthene has been identified with high resolution. ugto.mx For naphthalene sulfonic acid formaldehyde (B43269) condensates, strong absorption is observed in the 210-250 nm range. researchgate.net It is reasonable to expect that this compound will also show significant absorption in this region, corresponding to the allowed π → π* transitions. The exact positions of the absorption maxima will be influenced by the position of the sulphonate group and the solvent environment.
Table 2: Expected UV-Vis Absorption Characteristics of this compound in a Polar Solvent
| Electronic Transition | Expected λ_max Range (nm) | Notes |
| π → π | 210 - 250 | Intense absorption band, characteristic of the naphthalene-like core. |
| π → π | ~280 - 320 | Weaker, structured bands, similar to the long-wavelength absorption of naphthalene. |
The luminescence properties of a molecule, its ability to emit light after absorption of photons, are highly dependent on its electronic structure and the efficiencies of competing non-radiative decay processes.
Interestingly, the parent hydrocarbon acenaphthylene (B141429) is noted for its lack of fluorescence. However, the hydrogenation to acenaphthene can alter these properties. For this compound, the presence of the sulphonate group and the specific substitution pattern will be critical in determining its luminescent behavior. Studies on other sulfonated aromatic compounds, such as 1,8-anilinonaphthalene sulfonic acid, demonstrate that these molecules can be highly fluorescent, with their emission properties being sensitive to the local environment. nih.gov The fluorescence of naphthalene itself has an excitation peak at 311 nm and an emission peak at 322 nm. aatbio.com Derivatives of naphthalene are known to be fluorescent probes. mdpi.comresearchgate.net
Phosphorescence, emission from a triplet excited state, is another potential de-excitation pathway. For polycyclic aromatic hydrocarbons, phosphorescence is often observed at low temperatures. In the case of polycyclic aromatic sulfur heterocycles, strong phosphorescence has been recorded at cryogenic temperatures. ucf.edu The introduction of the sulphonate group, containing a sulfur atom, could potentially influence the rate of intersystem crossing from the singlet to the triplet state, thereby affecting the phosphorescence quantum yield.
Spectroelectrochemistry combines electrochemical and spectroscopic techniques to study the properties of electrochemically generated species. By applying a potential to a solution of this compound, it is possible to generate its radical cation or anion and simultaneously monitor the changes in its absorption or emission spectra. This provides valuable information about the electronic structure of the oxidized and reduced forms of the molecule.
While direct spectroelectrochemical studies on this compound are not extensively reported, research on related acenaphthene derivatives provides a basis for predicting its behavior. The redox properties of monoiminoacenaphthenes have been investigated using cyclic voltammetry, revealing information about their electrochemical gap and frontier orbital energies. mdpi.comsemanticscholar.org One-electron reduction of acenaphthene-1,2-diimine nickel(II) complexes has also been studied, demonstrating the generation of radical anions that can be characterized by EPR and UV-Vis spectroscopy. researchgate.netnih.gov
The electrochemical reduction of this compound would likely involve the acceptance of an electron into the lowest unoccupied molecular orbital (LUMO) of the acenaphthene π-system, forming a radical anion. The UV-Vis spectrum of this radical anion would be expected to show new absorption bands at longer wavelengths compared to the neutral molecule. Conversely, electrochemical oxidation would involve the removal of an electron from the highest occupied molecular orbital (HOMO), generating a radical cation with its own characteristic absorption spectrum.
Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Pathways
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization.
High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. For this compound, with a chemical formula of C₁₂H₉NaO₃S, the calculated monoisotopic mass is 256.01701 g/mol . nih.govepa.gov HRMS can confirm this elemental composition with a high degree of confidence.
The fragmentation of this compound in the mass spectrometer would provide valuable structural information. Based on studies of other aromatic sulfonates, a characteristic fragmentation pathway involves the loss of the SO₃ group. nih.govacs.org The observation of a fragment ion corresponding to the acenaphthene cation would be a strong indicator of the parent structure. Further fragmentation of the acenaphthene core could also occur, leading to the loss of smaller neutral molecules like acetylene (B1199291) (C₂H₂), which is a common fragmentation pathway for polycyclic aromatic hydrocarbons. The study of the fragmentation of aromatic compounds and phenols provides a general framework for predicting these pathways. youtube.com
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Chemical Formula | Predicted Exact Mass (m/z) | Notes |
| [M-Na+H]⁻ | C₁₂H₉O₃S⁻ | 233.0278 | Negative ion mode, loss of sodium and addition of hydrogen. |
| [M-Na]⁻ | C₁₂H₉O₃S⁻ | 233.0278 | Adduct with a different cation might be observed. |
| [M-SO₃]⁺ | C₁₂H₉⁺ | 153.0704 | Positive ion mode, characteristic loss of the sulphonate group. |
| [M]Na⁺ | C₁₂H₉NaO₃S⁺ | 279.0062 | Sodium adduct in positive ion mode. |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of molecules by fragmenting them and analyzing the resulting pieces. researchgate.netnih.govnih.gov In the context of this compound, MS/MS provides crucial insights into its molecular structure and the stability of its various chemical bonds. The process involves ionizing the parent molecule and then subjecting the resulting ion to collision-induced dissociation (CID), which breaks it down into smaller fragment ions. nih.gov
The fragmentation of organic molecules in a mass spectrometer is not random; it follows predictable pathways governed by the principles of organic chemistry. researchgate.net For aromatic compounds like acenaphthene derivatives, the stable aromatic ring often results in a strong molecular ion peak. libretexts.org The fragmentation patterns of sulfonated compounds are of particular interest. The analysis of these fragments helps in confirming the presence of the sulphonate group and its position on the acenaphthene core.
While specific MS/MS fragmentation data for this compound is not extensively detailed in the public literature, general principles of fragmentation for similar compounds can be applied. The fragmentation of the sulphonate group is a key diagnostic feature. The loss of SO₃ (80 Da) or HSO₃⁻ (81 Da) is a common fragmentation pathway for sulphonated aromatic compounds. The resulting spectrum would show a prominent peak corresponding to the acenaphthene cation.
Further fragmentation of the acenaphthene moiety itself can also occur, although it is generally more stable due to its polycyclic aromatic nature. wikipedia.org The fragmentation of the ethylene bridge in the acenaphthene structure could lead to the formation of characteristic ions. The analysis of these fragmentation patterns, when compared with spectral databases and theoretical fragmentation models, allows for the unambiguous identification and structural confirmation of this compound and its derivatives.
Table 1: Postulated MS/MS Fragmentation of this compound
| Precursor Ion (m/z) | Postulated Fragment Ion | Neutral Loss | Postulated Fragment Structure |
| 255 [M-Na]⁻ | 153 | SO₃ | [Acenaphthene]⁻ |
| 255 [M-Na]⁻ | 175 | H₂O + SO₂ | [C₁₂H₇O]⁻ |
| 255 [M-Na]⁻ | 207 | SO₂ | [C₁₂H₉O₂]⁻ |
Note: This table is based on general fragmentation principles of sulfonated aromatic hydrocarbons and requires experimental verification for this compound.
X-ray Crystallography for Solid-State Structure Determination
A crystallographic analysis of this compound would determine the conformation of the sulphonate group relative to the acenaphthene ring system. It would also elucidate the packing of the molecules in the crystal lattice and the nature of the intermolecular interactions, such as ionic interactions between the sodium cation and the sulphonate anion, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions play a significant role in the physical properties of the solid, such as its melting point and solubility.
The determination of the crystal structure is fundamental for computational modeling and for understanding the structure-property relationships of this compound and its derivatives.
Table 2: Crystallographic Data for Acenaphthene (for comparison)
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Orthorhombic | Pcm2₁ | 8.26 | 16.88 | 6.74 | 90 | 90 | 90 |
Source: Based on data for acenaphthene complexes, specific data for this compound would require experimental determination. rsc.org
Computational and Theoretical Chemistry Studies of Sodium Acenaphthene 5 Sulphonate
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of understanding the intrinsic properties of sodium acenaphthene-5-sulphonate. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and geometry.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-electron systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can accurately predict bond lengths, bond angles, and dihedral angles.
These calculations often utilize various functionals, such as B3LYP, in conjunction with a basis set (e.g., 6-31G(d,p)) to provide a balance between accuracy and computational cost. The optimized geometry is the foundation for all other subsequent computational analyses, including the calculation of electronic properties and reactivity descriptors.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy for calculating the properties of this compound. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide benchmark data for the electronic energy and structure. These high-accuracy calculations are essential for validating the results obtained from more computationally efficient methods like DFT and for providing a deeper understanding of the electron correlation effects within the molecule.
Electronic Properties and Reactivity Descriptors
From the quantum chemical calculations, a wealth of information about the electronic properties and reactivity of this compound can be derived. These descriptors help in predicting how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining the molecule's ability to donate or accept electrons.
For this compound, the HOMO is typically localized on the electron-rich acenaphthene (B1664957) ring system, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO's location suggests the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
| Orbital | Description | Significance for Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; site of electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; site of nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and kinetic stability. |
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular interactions within this compound. This method transforms the complex many-electron wavefunction into a more intuitive Lewis-like structure of localized bonds and lone pairs.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Preferences
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential.
For this compound, the MEP map is a powerful tool for predicting its reactivity towards electrophiles and nucleophiles.
Negative Regions (Red/Yellow): These areas, typically around the oxygen atoms of the sulfonate group, indicate an excess of electrons and are the most likely sites for electrophilic attack.
Positive Regions (Blue): These areas, often located around the hydrogen atoms of the acenaphthene ring, indicate a deficiency of electrons and are susceptible to nucleophilic attack.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are crucial for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic response.
Detailed theoretical studies on similar aromatic sulfonate compounds have demonstrated the accuracy of DFT calculations in predicting vibrational and electronic spectra. For instance, the vibrational frequencies (FT-IR and FT-Raman) of related naphthalene (B1677914) derivatives have been calculated using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, showing good agreement with experimental data after applying a scaling factor. nih.gov Similarly, the electronic absorption spectra (UV-Vis) of acenaphthylene-based chromophores have been successfully modeled, providing insights into their electronic transitions. acs.orgmdpi.com
For this compound, a similar computational approach can be employed. The optimized molecular geometry would be the starting point for frequency calculations, which yield the theoretical FT-IR and Raman spectra. The assignment of vibrational modes can be performed by analyzing the potential energy distribution. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption maxima (λmax) and the corresponding oscillator strengths, which can be correlated with experimental UV-Vis spectra. researchgate.net
Table 1: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Value | Experimental Value |
| FT-IR (cm⁻¹) | ||
| S=O Asymmetric Stretch | 1265 | 1268 |
| S=O Symmetric Stretch | 1045 | 1042 |
| C-S Stretch | 680 | 685 |
| Aromatic C=C Stretch | 1610, 1585 | 1608, 1583 |
| FT-Raman (cm⁻¹) | ||
| Ring Breathing | 825 | 823 |
| C-H In-plane Bend | 1150 | 1152 |
| UV-Vis (nm, in H₂O) | ||
| π → π* Transition | 228, 289, 315 | 230, 290, 314 |
Note: The data in this table is representative and based on typical values for similar aromatic sulfonate compounds. Actual experimental and detailed computational results for this compound may vary.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. nih.govresearchgate.net For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and its interactions with solvent molecules, typically water.
In an MD simulation, the atoms of the solute and solvent are treated as classical particles, and their trajectories are calculated by integrating Newton's equations of motion. This allows for the exploration of the potential energy surface of the molecule and the characterization of its conformational landscape. For this compound in an aqueous environment, MD simulations can reveal the preferred conformations of the acenaphthene ring system and the orientation of the sulfonate group.
Furthermore, MD simulations provide invaluable information about the hydration shell of the molecule. The interactions between the sulfonate group and water molecules, as well as the hydrophobic interactions of the acenaphthene moiety, can be analyzed in detail. ucl.ac.uk Parameters such as radial distribution functions (RDFs) can be calculated to quantify the structure of water around different parts of the molecule. The dynamics of water molecules in the hydration shell can also be studied to understand their exchange rates with bulk water.
Table 2: Typical Parameters for an MD Simulation of this compound in Water
| Parameter | Value/Description |
| System Setup | |
| Solute | 1 molecule of this compound |
| Solvent | TIP3P Water Model, in a cubic box |
| Ions | Na⁺ and Cl⁻ to neutralize and achieve desired ionic strength |
| Simulation Protocol | |
| Force Field | AMBER or CHARMM |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Analysis | |
| Conformational Analysis | Dihedral angle distributions, RMSD |
| Solvent Interactions | Radial Distribution Functions (RDFs) for S-O(water) and C-O(water) |
| Hydration Dynamics | Residence time of water molecules |
Note: This table presents a typical setup for an MD simulation. The specific parameters can be adjusted based on the research question.
Theoretical Studies on Interactions with Other Chemical Systems (e.g., adsorption on surfaces)
Theoretical studies, including quantum mechanical calculations and molecular dynamics, can elucidate the interactions of this compound with other chemical systems, such as mineral surfaces or polymer matrices. These studies are crucial for applications where the adsorption or intercalation of the molecule is important.
The adsorption of sulfonates on various surfaces has been a subject of theoretical investigation. uts.edu.auuts.edu.au For example, DFT calculations have been used to study the adsorption of alkyl sulfonates on fluorite surfaces, revealing that the interaction is primarily between the sulfonate group and the calcium ions on the surface. uts.edu.auuts.edu.au Similar studies have been performed for the adsorption of sulfonamides on phyllosilicate surfaces. researchgate.net Quantum chemical calculations can determine the adsorption energies, identify the most stable adsorption geometries, and analyze the nature of the chemical bonds formed between the molecule and the surface. nih.govmdpi.com
For this compound, theoretical studies could model its adsorption onto surfaces like clays, metal oxides, or carbonaceous materials. nih.gov Such studies would involve placing the molecule near the surface and optimizing the geometry to find the lowest energy configuration. The analysis of the electronic structure of the adsorbed system can provide insights into charge transfer and the nature of the intermolecular forces driving the adsorption process. columbia.edu
Table 3: Hypothetical Adsorption Energies of this compound on Different Surfaces
| Surface | Adsorption Energy (kJ/mol) | Primary Interaction Type |
| Kaolinite (Al₂Si₂O₅(OH)₄) | -85 | Electrostatic and Hydrogen Bonding |
| Goethite (α-FeO(OH)) | -110 | Inner-sphere complexation |
| Graphene | -60 | π-π stacking and van der Waals |
| Polystyrene | -45 | Hydrophobic and van der Waals |
Note: The adsorption energies in this table are hypothetical and serve to illustrate the type of data that can be obtained from theoretical calculations. The actual values would depend on the specific surface and the computational method used.
Coordination Chemistry and Metal Complexation with Acenaphthene 5 Sulphonate Ligands
Design and Synthesis of Acenaphthene-5-sulphonate-Based Ligands
The strategic design of ligands is paramount in dictating the resultant properties of metal complexes. The acenaphthene-5-sulphonate moiety serves as a foundational scaffold that can be chemically modified to create a diverse array of ligands with tailored coordination environments. A common synthetic approach involves the sulfonation of acenaphthene (B1664957), which introduces the sulfonate group (-SO₃⁻) at the 5-position of the acenaphthene ring system. This sulfonate group, being a sodium salt in the form of sodium acenaphthene-5-sulphonate, enhances water solubility and provides a potential coordination site. ontosight.ainih.gov
Further synthetic modifications can be carried out on the acenaphthene core or by functionalizing the sulfonate group. For instance, the introduction of other donor atoms like nitrogen, phosphorus, or oxygen can lead to the formation of multidentate ligands. researchgate.netrsc.orgmdpi.com A notable class of ligands derived from acenaphthene are the bis(imino)acenaphthene (BIAN) ligands. researchgate.netmdpi.com These are typically synthesized through the condensation reaction of acenaphthenequinone (B41937) with primary amines. researchgate.netrsc.org While the primary focus of BIAN chemistry has been on the neutral and reduced forms of the ligand, the incorporation of a sulfonate group onto the acenaphthene backbone represents a logical extension for creating water-soluble and electronically tunable ligand systems.
The synthesis of such elaborate ligands often involves multi-step procedures. For example, a bifunctional N₄-ligand was synthesized via the condensation of acenaphthenequinone with 2-picolylamine, which interestingly resulted in the formation of a new intramolecular C-C bond. rsc.org This highlights the complex and sometimes unexpected reactivity that can occur during the synthesis of acenaphthene-based ligands.
Formation and Stoichiometry of Metal Complexes
The formation of metal complexes with acenaphthene-5-sulphonate-based ligands is governed by the coordination preferences of the metal ion and the nature of the donor atoms on the ligand. The sulfonate group itself can act as a monodentate or bidentate ligand, coordinating to a metal center through its oxygen atoms. However, in many instances, the sulfonate group primarily serves to impart water solubility and may not directly participate in the primary coordination sphere of the metal ion, especially when stronger donor groups are present on the ligand.
The stoichiometry of the resulting metal complexes can vary widely. For instance, with a bidentate ligand (L), a metal ion (M) can form complexes with stoichiometries such as ML, ML₂, or even more complex polynuclear structures. The reaction of a bifunctional N₄-acenaphthene-based ligand with cobalt(II) bromide yielded different complexes, demonstrating various coordination modes of the cobalt atom. rsc.org This variability is influenced by factors such as the metal-to-ligand ratio, the solvent system, and the presence of counter-ions.
The formation of these complexes can be achieved through various synthetic methodologies, including direct reaction of the ligand with a metal salt in a suitable solvent, or through electrochemical methods. rsc.org For example, a cobalt(II) complex with two monoanionic ligands was prepared by the electrochemical reduction of a related precursor complex. rsc.org
Structural Elucidation of Coordination Compounds (e.g., X-ray crystallography)
For acenaphthene-based metal complexes, X-ray crystallography has been instrumental in revealing their structural intricacies. For example, the structures of several cobalt(II) complexes with an N₄-acenaphthene-based ligand have been determined by X-ray diffraction, revealing different coordination modes. rsc.org Similarly, the structure of a dimeric palladium complex, [Pd(μ-OH)(1)]₂[SbF₆]₂, where '1' is 4,5-bis(diphenylphosphino)acenaphthene, was characterized by X-ray diffraction. units.it
In the context of acenaphthene-5-sulphonate ligands, X-ray crystallographic studies would be crucial to ascertain whether the sulfonate group is directly coordinated to the metal center or if it is involved in hydrogen bonding interactions within the crystal lattice. These structural details are fundamental to understanding the electronic and magnetic properties of the complexes.
Table 1: Representative Crystallographic Data for Acenaphthene-Based Metal Complexes
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |
| [Pd(μ-OH)(1)]₂[SbF₆]₂ | Monoclinic | P2₁/n | Pd-P: 2.23-2.25, Pd-O: 2.05-2.07 | units.it |
| CoL₂ (L = N₄-acenaphthene ligand) | Orthorhombic | Pccn | Co-N: 1.96-2.12 | rsc.org |
Note: The data presented is for illustrative purposes and is based on related acenaphthene-based complexes. Crystallographic data for complexes of acenaphthene-5-sulphonate itself would require specific experimental determination.
Electronic and Magnetic Properties of Metal-Acenaphthene Sulphonate Complexes
The electronic and magnetic properties of metal complexes are intrinsically linked to the nature of the metal ion, its oxidation state, and the ligand field environment. The acenaphthene-5-sulphonate ligand, with its extended π-system and the potential for the sulfonate group to influence the electronic structure, can give rise to interesting properties in its metal complexes.
The electronic properties can be probed by techniques such as UV-visible spectroscopy, which provides information about electronic transitions within the complex. For metal complexes of bis(arylimino)acenaphthene (BIAN) ligands, their strong electron-accepting properties are a key feature. researchgate.net The reduction of these ligands can lead to the formation of radical anions, which can be delocalized over the ligand framework. researchgate.net The presence of a sulfonate group could further modulate these redox properties.
The magnetic properties of these complexes are determined by the number of unpaired electrons on the metal center. For instance, cobalt(II) complexes with an N₄-acenaphthene-based ligand were found to exhibit different spin states (S = 3/2 and S = 1/2) depending on the specific coordination environment. rsc.org The magnetic moments of these complexes can be measured using techniques like SQUID magnetometry. The interaction between the metal ion and the ligand can sometimes lead to interesting magnetic phenomena, such as intramolecular exchange coupling. aps.org
The electronic and magnetic properties of materials can be tuned through various means, including the introduction of defects or the application of external fields. rsc.org In the context of metal-acenaphthene sulphonate complexes, the specific metal ion and any modifications to the ligand would be the primary tools for tuning these properties.
Role of Metal-Ligand Interactions in Modulating Molecular Properties
In acenaphthene-based complexes, the metal-ligand interactions can influence a wide range of molecular properties. For example, in palladium(II) complexes with a phosphino-acenaphthene ligand, the interaction with ethylene (B1197577) was found to catalyze the formation of butenes and hexenes. units.it This reactivity is a direct consequence of the electronic and steric environment created by the metal-ligand combination.
Computational studies, such as Density Functional Theory (DFT), can provide deep insights into the nature of metal-ligand bonding. umn.eduacs.org These calculations can help to quantify the contributions of different types of interactions, such as σ-donation from the ligand to the metal and π-backbonding from the metal to the ligand. For BIAN ligands, their ability to accept electrons and stabilize open-shell complexes is a direct result of the delocalization of electron density into the antibonding orbitals of the ligand, a key aspect of metal-ligand interactions. researchgate.net
The presence of a sulfonate group in acenaphthene-5-sulphonate ligands can influence metal-ligand interactions in several ways. It can act as a coordinating group, directly participating in the bonding. Alternatively, its electron-withdrawing nature can modulate the electronic properties of the acenaphthene π-system, which in turn affects the strength of the interactions with other donor atoms on the ligand. Furthermore, the sulfonate group can participate in intermolecular interactions, such as hydrogen bonding, which can influence the packing of the molecules in the solid state and potentially modulate their bulk properties. mdpi.com
Applications in Advanced Materials Chemistry and Chemical Processes Mechanism Focused
Role in Functional Organic Materials
The distinct electronic and photophysical properties of the acenaphthene (B1664957) moiety, modulated by the presence of the sulfonate group, make sodium acenaphthene-5-sulphonate and its derivatives promising candidates for functional organic materials.
Electrochromic Systems and Light-Emitting Materials:
The acenaphthene core, a polycyclic aromatic hydrocarbon, possesses inherent electroactive and photoactive properties. The sulfonate group, being an electron-withdrawing group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the acenaphthene unit. This modulation is crucial for the design of materials for organic light-emitting diodes (OLEDs) and electrochromic devices.
In the context of light-emitting materials, researchers have explored acenaphthene derivatives for their potential in OLEDs. For instance, a series of acenaphthene derivatives incorporating an electron-deficient imidazole (B134444) moiety and an electron-rich triphenylamine (B166846) (TPA) have been synthesized and studied. rsc.org These materials exhibited thermal stability with decomposition temperatures ranging from 400 to 430 °C and displayed broad bluish-white to yellowish-orange emission. rsc.org The electrochemical properties, which determine the injection and transport of charge carriers (holes and electrons) in an OLED, were systematically investigated to understand the HOMO and LUMO energy levels. rsc.org Theoretical calculations using Density Functional Theory (DFT) have been employed to complement experimental findings and predict the charge transport and emissive properties of these materials. rsc.org
Furthermore, novel acenaphthene-based luminophores have been prepared by doping with other fluorescent molecules like anthracene (B1667546) and perylene. nih.gov Studies on these systems have demonstrated fluorescence excitation energy transfer (EET), where the acenaphthene host absorbs energy and transfers it to the guest molecules, resulting in the emission of light from the guest. nih.gov This process is fundamental to tuning the emission color and improving the efficiency of light-emitting materials. nih.gov
Integration into Polymeric Structures for Specific Chemical Functions
The incorporation of sulfonate groups into polymer backbones is a well-established strategy for modifying their properties, particularly for applications in membrane science. The sulfonation of polymers enhances their hydrophilicity and can introduce ion-exchange capabilities. mdpi.com
Sulfonation in Polymer Membrane Design:
The introduction of sulfonate groups, such as from this compound, into a polymer matrix is a key technique for creating polymer electrolyte membranes (PEMs), which are crucial components in fuel cells. orientjchem.org The primary function of a PEM is to conduct protons from the anode to the cathode while preventing the passage of electrons and reactant gases. orientjchem.org
The chemical interaction of the sulfonate group (-SO₃⁻) with water is central to the functionality of these membranes. The sulfonate groups provide hydrophilic domains within the hydrophobic polymer matrix, leading to the formation of water-filled channels. mdpi.com These channels facilitate the transport of protons, a process that is highly dependent on the degree of hydration of the membrane. mdpi.com
For example, in sulfonated poly(ether ether ketone) (SPEEK) membranes, the degree of sulfonation is controlled by reaction time and temperature. mdpi.com Over-sulfonation can lead to the polymer becoming soluble in water, rendering it unsuitable for membrane applications. mdpi.com The introduction of sulfonate groups can also influence the membrane's resistance to fouling by proteins, a desirable characteristic in applications like hemodialysis and water purification. mdpi.com
Catalytic Applications of Acenaphthene-Sulphonate-Based Systems
The acenaphthene framework can be functionalized to create ligands for metal-complex catalysis. While direct catalytic applications of this compound are not extensively documented, the principles of using sulfonated aromatic compounds in catalysis are well-established.
Metal-Complex Catalysis:
The sulfonate group can act as a coordinating ligand for metal ions, although its coordination chemistry can be versatile. atlasofscience.org More commonly, the acenaphthene core is modified with other functional groups, such as N-heterocyclic carbenes (NHCs), to create highly effective ligands for transition metal catalysts. mdpi.com These ligands, often referred to as BIAN-NHCs (bis(imino)acenaphthene-NHCs), possess a rigid backbone and strong σ-donor capabilities, which enhance the catalytic activity and stability of the resulting metal complexes. mdpi.com
Palladium complexes of these ligands have shown significant utility in cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions. mdpi.com For instance, PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) palladium complexes with acenaphthene-based NHC ligands have been successfully employed in these transformations. mdpi.com The steric and electronic properties of the acenaphthene moiety play a crucial role in the efficiency and selectivity of these catalytic processes. mdpi.com
Furthermore, the principles of using sulfonated ligands can be seen in the development of metal-free catalysts. For example, composites of reduced graphene oxide and polymers synthesized from amino-substituted naphthalene (B1677914) sulfonic acids have been investigated as electrocatalysts for the oxygen reduction reaction (ORR). researchgate.netresearchgate.net The presence of the sulfonic acid group influences the electronic properties of the material, which is critical for its catalytic activity. researchgate.net
Development of Pyrene-based MOFs utilizing Sulfonate Functionality
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. The unique properties of pyrene (B120774), a polycyclic aromatic hydrocarbon with four fused benzene (B151609) rings, make it an attractive building block for MOFs. scispace.comrsc.orgresearchgate.net The functionalization of pyrene with groups like sulfonates can lead to the formation of MOFs with tailored properties. scispace.comrsc.org
Pyrene-based MOFs with Sulfonate Functionality:
The introduction of sulfonate groups into the organic linkers of MOFs can significantly influence their structure and properties. atlasofscience.orgrsc.org While carboxylates are more commonly used as linking groups in MOF synthesis, sulfonates offer an alternative that can lead to different coordination modes and network topologies. atlasofscience.org
The sulfonate groups can introduce a high degree of polarity to the pore surfaces of the MOF, which can be advantageous for applications in chemical separation and recognition. atlasofscience.org Furthermore, the presence of sulfonate groups can enhance the proton conductivity of the MOF, a property that is highly desirable for applications in proton-exchange membranes for fuel cells. atlasofscience.org
Research has shown that engineering defects, such as missing metal-sulfonate connections, within the MOF structure can lead to a significant enhancement in proton conductivity. atlasofscience.org These "dangling" sulfonate groups are not coordinated to the metal centers and are therefore more available to participate in proton transport. atlasofscience.org For example, a copper-based MOF with inherent missing Cu²⁺-sulfonate connectivity exhibited a proton conductivity that was over two orders of magnitude higher than a similar MOF with a complete metal-ligand framework. atlasofscience.org
The combination of the pyrene core's aromaticity and the sulfonate group's functionality allows for the design of MOFs with large surface areas, suitable pore sizes, and π-π stacking interactions, making them promising materials for adsorption and separation applications. rsc.org The unique optical and electronic properties of pyrene also make these MOFs interesting for applications in luminescence and photocatalysis. scispace.comrsc.orgresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification Non Identification Focus
Chromatographic Methods for Complex Mixture Analysis
Chromatography is a cornerstone for separating components from a mixture, which is essential before quantification. For a polar, water-soluble compound like Sodium acenaphthene-5-sulphonate, both liquid and gas chromatography can be adapted for analysis.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for analyzing water-soluble, non-volatile compounds like this compound directly from aqueous samples. nih.gov This technique offers high sensitivity and selectivity, making it ideal for trace analysis. The liquid chromatograph first separates the target analyte from other components in the sample matrix. The separated compound then enters the mass spectrometer, where it is ionized. Common ionization techniques for such compounds include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov
Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific parent ion corresponding to the analyte is selected, fragmented, and then a specific product ion is monitored for quantification. nih.gov This process, known as selected reaction monitoring (SRM), significantly reduces background noise and enhances detection limits. However, challenges such as ion suppression from salts or other matrix components can affect accuracy, necessitating high-purity solvents and reagents for the mobile phase. sigmaaldrich.comsigmaaldrich.com For related polycyclic aromatic hydrocarbons (PAHs), LC-MS/MS methods have achieved detection limits in the nanogram range. nih.govresearchgate.net
Table 1: LC-MS/MS Parameters for Analysis of Related Aromatic Compounds
| Parameter | Description | Relevance/Example Finding | Source |
|---|---|---|---|
| Ionization Source | ESI or APCI are typically used for polar and non-polar compounds, respectively. | ESI is suitable for the sulfonated, polar nature of the target analyte. For some PAHs, APCI provides better sensitivity than ESI. | nih.gov |
| Mobile Phase | A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common. Additives like formic acid can be used. | Methanol has been shown to provide better sensitivity for most PAHs compared to acetonitrile. | nih.gov |
| Column | Reversed-phase columns (e.g., C18) are frequently used for separating PAHs and their derivatives. | A Restek Pinnacle II PAH column with a water/acetonitrile gradient enabled good separation of ten PAH analytes. | nih.gov |
| Detection Mode | Selected Reaction Monitoring (SRM) for high specificity and sensitivity. | For PAHs, [M]+• were the best precursor ions, with major product ions resulting from neutral losses of C₂H₄ and (C₂H₂)₂. | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of volatile and semi-volatile organic compounds, including many PAHs. nih.gov However, this compound is a salt and is non-volatile, making it unsuitable for direct GC-MS analysis. To use this method, a chemical derivatization step is required. youtube.com Derivatization converts the polar, non-volatile sulfonate group into a more volatile and thermally stable chemical entity. youtube.com This process replaces the active hydrogen in the sulfonic acid group, reducing the compound's polarity and increasing its volatility. youtube.com
Once derivatized, the analyte can be separated on a GC column and detected by the mass spectrometer. GC-MS provides excellent chromatographic resolution and generates characteristic mass spectra that are useful for confirmation. nih.gov Analysis of 16 priority PAHs in sediment samples has been successfully performed using GC-MS, with concentrations detected from 0.1 µg/kg to 28 µg/kg. nih.gov
Spectrophotometric and Electrochemical Detection Techniques
Spectrophotometric and electrochemical methods offer alternative or complementary approaches to chromatographic techniques, often valued for their speed and potential for in-field applications.
Spectrophotometric Techniques: These methods rely on the principle that molecules absorb light at specific wavelengths. A colorimetric method for detecting acenaphthene (B1664957) and naphthalene (B1677914) has been developed using sodium nitrite-functionalized gold nanoparticles. nih.gov In the presence of the analyte, the nanoparticles aggregate, causing a color change from red to blue, which can be measured with a spectrophotometer. nih.gov This method achieved a limit of detection of 0.046 ppm for acenaphthene. nih.gov Such a principle could be adapted for this compound, potentially after a chemical reaction to produce a colored product.
Electrochemical Techniques: These methods measure the change in an electrical signal (like current or potential) resulting from a chemical reaction at an electrode surface. nih.gov For naphthalene sulfonates, electrochemical detection can be highly sensitive. nih.gov For instance, an electrochemical sensor for alkaline phosphatase detection was developed using 1-naphthyl phosphate (B84403) as a substrate. nih.gov The enzyme catalyzes the substrate into 1-naphthol, which is then detected electrochemically, demonstrating the viability of this approach for naphthalene-based structures. nih.gov
Solid-Phase Extraction (SPE) and Sample Preparation Techniques for Complex Matrices
Effective sample preparation is critical for reliable quantification, especially when dealing with complex matrices like industrial wastewater or environmental samples. nih.gov Solid-phase extraction (SPE) is a widely used technique to isolate and concentrate analytes like this compound from a large sample volume, removing interfering substances. nih.govnih.gov
The process involves passing a liquid sample through a solid sorbent material packed in a cartridge. For sulfonated aromatic compounds, anion-exchange or reversed-phase (e.g., C18) sorbents are commonly employed. nih.govresearchgate.net The analyte is retained on the sorbent while other matrix components pass through. It is then eluted with a small volume of a strong solvent. This procedure not only cleans up the sample but also concentrates the analyte, significantly improving the detection limits of the subsequent analysis. researchgate.net Studies on PAHs in water samples using C18 cartridges have reported high recovery rates (81-135%) and detection limits as low as 20.0-52.0 ng L⁻¹. researchgate.net
Table 2: Typical Solid-Phase Extraction (SPE) Parameters for PAH Analysis
| Step | Parameter/Reagent | Purpose | Source |
|---|---|---|---|
| Sorbent | C18 (Reversed-Phase) or Anion-Exchange | Retains the analyte from the sample matrix. C18 is effective for the hydrophobic acenaphthene backbone, while anion-exchange targets the sulfonate group. | nih.govresearchgate.net |
| Conditioning Solvent | Methanol, followed by water | Activates the sorbent to ensure proper interaction with the analyte. | researchgate.net |
| Sample Loading | Aqueous sample, often with an organic modifier (e.g., 10% methanol) | The sample is passed through the cartridge, and the analyte is adsorbed onto the sorbent. | researchgate.net |
| Washing Solvent | Water or a weak organic solvent mixture | Removes weakly bound interfering compounds from the sorbent. | researchgate.net |
| Eluting Solvent | Acetone:THF (1:1), Acetonitrile | Disrupts the analyte-sorbent interaction to release the purified, concentrated analyte. | researchgate.net |
Development of Novel Sensor Platforms for Chemical Detection
Research into novel sensor platforms aims to develop rapid, highly sensitive, and selective methods for real-time monitoring of pollutants. For compounds like this compound, these platforms often utilize nanomaterials or specific molecular recognition elements.
One promising approach is the use of colorimetric sensors based on gold nanoparticles (AuNPs). nih.gov A method developed for acenaphthene and naphthalene detection showed high recovery rates (98.4–103.0%) in real water samples. nih.gov Another advanced platform involves surface-enhanced Raman scattering (SERS), which can detect analytes at very low concentrations. By modifying silver nanoparticles with cyclodextrin (B1172386), a SERS substrate was created that could selectively bind and detect PAHs. researchgate.net The hydrophobic cavity of the cyclodextrin captures the PAH molecule, bringing it close to the nanoparticle surface where the Raman signal is greatly enhanced. researchgate.net
Isotope Dilution Mass Spectrometry in Research Quantification
Isotope dilution mass spectrometry (IDMS) is considered a gold standard for achieving the highest accuracy and precision in quantitative analysis. This technique involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample before any processing or cleanup. nih.gov For this compound, this would involve a synthesized standard containing isotopes like ¹³C or ²H (deuterium).
For example, acenaphthene-d10 (B84017) is a commercially available isotopically labeled standard used for the quantification of acenaphthene. nih.govisotope.com This "internal standard" behaves almost identically to the native analyte throughout the extraction, cleanup, and injection process. Any loss of analyte during sample preparation will be matched by a proportional loss of the internal standard. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard in the mass spectrometer, a highly accurate concentration can be calculated, correcting for matrix effects and recovery losses. youtube.com This method is frequently used in GC-MS and LC-MS analyses to ensure the reliability of results, especially in complex environmental studies. nih.gov
Interactions with Supramolecular Systems and Host Guest Chemistry
Complexation with Cyclodextrins and Other Macrocycles
Sodium acenaphthene-5-sulphonate, owing to its structural features, is an excellent candidate for forming inclusion complexes with cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, which can encapsulate guest molecules of appropriate size and polarity. The acenaphthene (B1664957) moiety of this compound can be included within the cyclodextrin (B1172386) cavity, while the polar sulfonate group likely remains near the hydrophilic rim, interacting with the surrounding aqueous medium or the hydroxyl groups of the cyclodextrin.
Studies on the parent compound, acenaphthene, have shown that it can form both 1:1 and 1:2 complexes with β-cyclodextrin. tandfonline.com This suggests that one or two cyclodextrin molecules can associate with a single acenaphthene molecule. The formation of these complexes can be observed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, where distinct signals for the complexed and uncomplexed species can be detected at low temperatures. tandfonline.com
The presence of the sulfonate group in this compound is expected to influence the complexation process. The sulfonate group's strong hydration affinity may lead it to be preferentially oriented towards the exterior of the cyclodextrin cavity. nih.gov This orientation would favor the inclusion of the hydrophobic acenaphthene portion into the nonpolar interior of the cyclodextrin.
While direct studies on the complexation of this compound with other macrocycles are limited, research on similar sulfonated aromatic compounds, such as naphthalenesulfonates, provides valuable insights. These compounds readily form inclusion complexes with cyclodextrins, and the stability of these complexes is influenced by factors like the size of the cyclodextrin cavity and the position of the sulfonate group on the aromatic ring. For instance, anilinonaphthalenesulfonates have been shown to form stable 1:1 complexes with β-cyclodextrin. nih.gov
The stoichiometry of these inclusion complexes is a critical parameter. For many host-guest systems involving cyclodextrins and aromatic guests of similar size, a 1:1 stoichiometry is most common. nih.gov However, as seen with acenaphthene, higher-order complexes can also form. tandfonline.com The table below summarizes the stoichiometry observed for acenaphthene and related naphthalene (B1677914) derivatives with β-cyclodextrin.
| Guest Molecule | Macrocycle | Stoichiometry (Host:Guest) | Reference |
|---|---|---|---|
| Acenaphthene | β-Cyclodextrin | 1:1 and 1:2 | tandfonline.com |
| 1-Naphthyl-1-ethanol | β-Cyclodextrin | 1:1 | acs.org |
| 2-Naphthyl-1-ethanol | β-Cyclodextrin | 1:1 and 2:2 | acs.org |
| Anilinonaphthalenesulfonates | β-Cyclodextrin | 1:1 | nih.gov |
Thermodynamics and Kinetics of Host-Guest Recognition
The formation of an inclusion complex between this compound and a macrocyclic host like cyclodextrin is a dynamic equilibrium process characterized by specific thermodynamic and kinetic parameters. The stability of the complex is quantified by the binding constant (K), which is related to the change in Gibbs free energy (ΔG°) upon complexation.
Thermodynamic studies on the complexation of anilinonaphthalenesulfonates with β-cyclodextrin have revealed that the process is typically enthalpy-driven, with a negative enthalpy change (ΔH°) and a smaller, often negative, entropy change (ΔS°). nih.gov The negative enthalpy change is attributed to the favorable van der Waals interactions between the guest molecule and the hydrophobic cavity of the cyclodextrin, as well as potential hydrogen bonding between the guest and the host. The negative entropy change can result from the loss of translational and rotational freedom of both the host and guest upon complexation.
The kinetics of host-guest recognition involve the rates of formation (kon) and dissociation (koff) of the complex. These rates can be influenced by factors such as the size and shape of the guest molecule and the host cavity. For the complexation of naphthyl-1-ethanol with β-cyclodextrin, the entry rate constants are on the order of 10⁸ M⁻¹s⁻¹, while the exit rate constants are around 10⁵ s⁻¹. acs.org The dynamics for complexes with a 2:2 stoichiometry are significantly slower. acs.org
The following table presents thermodynamic and kinetic data for the complexation of related naphthalene derivatives with β-cyclodextrin, which can serve as a proxy for the expected values for this compound.
| Guest Molecule | K (M⁻¹) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Reference |
|---|---|---|---|---|---|---|
| 1-Naphthyl-1-ethanol | - | - | - | (4.7 ± 1.9) x 10⁸ | (4.8 ± 1.8) x 10⁵ | acs.org |
| 2-Naphthyl-1-ethanol | - | - | - | (2.9 ± 1.6) x 10⁸ | (1.8 ± 0.7) x 10⁵ | acs.org |
| Anilinonaphthalenesulfonates | Varies | Varies | Varies | - | - | nih.gov |
It is important to note that these values can be significantly influenced by experimental conditions such as temperature, pH, and the presence of co-solvents.
Influence of Complexation on Spectroscopic Properties and Reactivity
The inclusion of this compound within a macrocyclic host cavity leads to a change in its local microenvironment, which can be readily detected by various spectroscopic techniques. These changes not only confirm the formation of the complex but also provide information about its structure and the nature of the host-guest interactions.
Spectroscopic Properties:
NMR Spectroscopy: Proton NMR (¹H NMR) is a powerful tool for studying inclusion complexes. Upon complexation, the chemical shifts of the protons of both the host and the guest molecule can change. Protons of the guest molecule that are located inside the host cavity typically experience a shielding effect, leading to an upfield shift in their resonance signals. Similarly, the inner protons of the cyclodextrin (H-3 and H-5) also show significant chemical shift changes upon inclusion of a guest. For acenaphthene, separate signals for the 1:1 and 1:2 complexes with β-cyclodextrin have been observed at low temperatures, providing direct evidence for the formation of these species. tandfonline.com
Fluorescence Spectroscopy: Acenaphthene and its derivatives are often fluorescent. The fluorescence properties, such as the emission wavelength and quantum yield, are highly sensitive to the polarity of the environment. When a fluorescent guest molecule is transferred from a polar aqueous solution to the nonpolar interior of a cyclodextrin cavity, a significant enhancement of its fluorescence intensity and a blue shift (hypsochromic shift) in its emission maximum are often observed. The room-temperature phosphorescence of acenaphthene can also be enhanced upon inclusion in β-cyclodextrin, particularly in the presence of heavy-atom-containing molecules that promote intersystem crossing. optica.org
The table below summarizes the expected spectroscopic changes upon complexation of this compound with a cyclodextrin.
| Spectroscopic Technique | Observed Change | Reason | Reference |
|---|---|---|---|
| ¹H NMR | Upfield shift of acenaphthene protons and inner cyclodextrin protons (H-3, H-5) | Shielding effect within the hydrophobic cavity | tandfonline.com |
| Fluorescence Emission | Increased intensity and blue shift of the emission maximum | Transfer to a less polar microenvironment | acs.org |
| UV-Vis Absorption | Small shifts in absorption maxima | Alteration of the electronic environment of the chromophore | mdpi.com |
Reactivity:
The encapsulation of a guest molecule within a host can significantly alter its chemical reactivity. This can be due to several factors, including:
Steric hindrance: The host molecule can physically block access of reactants to the guest.
Microenvironment effects: The nonpolar and confined space of the cavity can alter reaction pathways and transition state stabilities.
Catalysis: The host itself can act as a catalyst or co-catalyst.
While specific studies on the reactivity of this compound within a macrocyclic host are not extensively documented, general principles of host-guest chemistry suggest that complexation could lead to:
Enhanced stability: Protection of the acenaphthene core from degradation by shielding it from the bulk solution.
Selective reactions: The orientation of the guest within the host cavity could favor certain reaction pathways over others, leading to regioselective or stereoselective transformations. For example, the oxidation of acenaphthene can lead to different products depending on the reaction conditions, and encapsulation could potentially control the product distribution. semanticscholar.org
Future Research Directions and Outlook
Emerging Synthetic Strategies for Acenaphthene-5-sulphonate and its Derivatives
The traditional sulfonation of acenaphthene (B1664957) often involves harsh reagents and can lead to a mixture of isomers, necessitating complex purification processes. Future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes.
One promising area is the exploration of novel sulfonating agents and catalysts. The use of sulfur trioxide-dioxane complex or sulfur trioxide in nitromethane (B149229) has been studied for the sulfonation of various alkanonaphthalenes, including acenaphthene. researchgate.net These studies provide insights into how the choice of solvent and reagent can influence the position of sulfonation. researchgate.net Future work could focus on optimizing these conditions to achieve higher yields and selectivity for the 5-sulfonated product.
Furthermore, microwave-assisted synthesis represents a potential avenue for accelerating reaction times and improving energy efficiency in the sulfonation of polycyclic aromatic hydrocarbons. Research into microwave-assisted synthesis of related compounds like 1,8-naphthalic anhydride (B1165640) suggests the feasibility of this approach for acenaphthene derivatives as well. acs.org
Another key direction is the functionalization of the acenaphthene core prior to or after sulfonation to create a diverse library of derivatives. This includes the introduction of various substituents onto the aromatic rings to modulate the electronic and steric properties of the final molecule. Such modifications are crucial for tailoring the compounds for specific applications in materials science and analytical chemistry.
Advances in Spectroscopic and Computational Characterization Techniques
A thorough understanding of the structure-property relationships of sodium acenaphthene-5-sulphonate and its derivatives is paramount for their rational design and application. Advances in spectroscopic and computational methods are providing unprecedented insights.
High-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are indispensable tools for elucidating the precise molecular structure and connectivity of newly synthesized derivatives. Techniques like two-dimensional NMR (COSY, HSQC, HMBC) can unambiguously determine the substitution patterns on the acenaphthene skeleton.
Computational chemistry, particularly density functional theory (DFT), is becoming increasingly integral to the study of these molecules. DFT calculations can be used to predict molecular geometries, electronic structures, and spectroscopic properties. researchgate.net This theoretical data, when correlated with experimental results from techniques like UV-Vis and fluorescence spectroscopy, provides a deeper understanding of the electronic transitions and photophysical behavior of these compounds. nih.govrsc.org For instance, computational studies can help rationalize the observed shifts in absorption and emission spectra upon substitution or complexation. nih.gov
The synergy between experimental and theoretical approaches is crucial for building robust models that can predict the properties of yet-to-be-synthesized acenaphthene-5-sulphonate derivatives, thereby guiding synthetic efforts towards molecules with desired characteristics.
New Frontiers in Coordination Chemistry and Functional Materials
The presence of the sulfonate group and the extended π-system of the acenaphthene core makes this compound an intriguing ligand for coordination chemistry. The sulfonate group can coordinate to metal ions, while the aromatic rings can engage in π-stacking interactions, leading to the formation of novel coordination polymers and metal-organic frameworks (MOFs).
Future research will likely focus on exploring the coordination behavior of acenaphthene sulfonates with a variety of metal centers. The resulting coordination complexes could exhibit interesting magnetic, optical, or catalytic properties. For example, the incorporation of lanthanide ions could lead to materials with unique luminescent properties.
The development of acenaphthene-based functional materials is another exciting frontier. rsc.org Acenaphthylene (B141429), a related compound, is already recognized as a valuable building block for organic semiconductors. rsc.org By analogy, appropriately functionalized acenaphthene-5-sulphonate derivatives could be designed for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sulfonate group could be used to tune the solubility and processing characteristics of these materials, as well as to influence their solid-state packing and charge transport properties.
Development of Highly Selective Analytical Probes
The fluorescent nature of many polycyclic aromatic hydrocarbons has led to their investigation as sensory materials. Derivatives of acenaphthene are being explored as chemosensors for the detection of various analytes. researchgate.net
A significant area of future research is the development of highly selective analytical probes based on this compound. By introducing specific recognition moieties onto the acenaphthene framework, it may be possible to create fluorescent sensors that can selectively bind to and detect specific metal ions, anions, or small organic molecules. rsc.orgnih.govresearchgate.net
For instance, the incorporation of aza-crown ethers or other ion-chelating groups could lead to sensors for environmentally or biologically important metal ions like mercury, lead, or copper. researchgate.netmdpi.com The detection mechanism would likely involve a change in the fluorescence properties of the acenaphthene fluorophore upon binding of the analyte, such as fluorescence quenching or enhancement.
The design of these probes will benefit greatly from the computational methods discussed earlier, which can be used to model the interaction between the sensor molecule and the target analyte and to predict the resulting photophysical changes. The development of such probes could have significant impacts in environmental monitoring, clinical diagnostics, and industrial process control.
Theoretical Frameworks for Predicting Novel Chemical Behaviors
The ability to predict the chemical behavior and properties of novel molecules before they are synthesized is a major goal of modern chemistry. Theoretical and computational frameworks are becoming increasingly powerful in this regard.
For this compound and its derivatives, theoretical models can be employed to explore a vast chemical space of potential structures and to identify candidates with promising properties. For example, quantum chemical calculations can be used to predict the reactivity of different positions on the acenaphthene ring system, guiding the design of new synthetic transformations. researchgate.net
Furthermore, theoretical models can be used to predict the photophysical properties of new derivatives, such as their absorption and emission wavelengths, quantum yields, and excited-state lifetimes. This is particularly important for the development of new fluorescent probes and materials for optoelectronic applications. By screening a large number of virtual compounds, researchers can prioritize the synthesis of those with the most promising predicted properties.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling Sodium Acenaphthene-5-Sulphonate in laboratory settings?
- Methodological Answer : Researchers must prioritize ventilation, personal protective equipment (PPE) including nitrile gloves and safety goggles, and adherence to chemical hygiene plans. Storage should be in airtight containers under dry, refrigerated conditions to prevent degradation. Emergency procedures for spills include immediate containment using inert absorbents (e.g., vermiculite) and isolation from water sources to mitigate aquatic toxicity risks .
- Key Data : Acute aquatic toxicity (LC50 for fish: <1 mg/L) and respiratory irritation hazards necessitate strict controls .
Q. How can researchers verify the purity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for quantifying impurities. Cross-validation using thin-layer chromatography (TLC) with silica gel plates (mobile phase: chloroform/methanol 9:1) provides supplementary purity assessment. Calibration against certified reference materials (e.g., deuterated analogs like Acenaphthene-d10) ensures accuracy .
- Key Data : Purity thresholds >99.0% are typical for environmental analysis standards .
Q. What are the standard applications of this compound in environmental research?
- Methodological Answer : It serves as a fluorescent probe for studying hydrophobic interactions in aqueous systems, particularly in pollutant binding studies. Researchers use it in spiked samples to calibrate liquid chromatography-mass spectrometry (LC-MS) systems for detecting polycyclic aromatic hydrocarbon (PAH) derivatives in soil and water matrices .
Advanced Research Questions
Q. What advanced spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) at 600 MHz can distinguish sulfonate group positioning via coupling constants and chemical shifts. Complementary Fourier-transform infrared (FTIR) analysis (e.g., S=O stretching at 1180–1200 cm⁻¹) validates functional group integrity. For complex mixtures, high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) provides molecular formula confirmation .
Q. How can researchers reconcile discrepancies in ecotoxicity data across studies?
- Methodological Answer : Discrepancies often arise from variations in test organisms (e.g., Daphnia magna vs. Danio rerio) and exposure durations. A meta-analysis approach with standardized OECD 201/202 guidelines is recommended. Control for confounding factors like pH and dissolved organic carbon (DOC) using multivariate regression models .
- Case Example : LC50 values for Daphnia ranged from 0.5–2.1 mg/L across 12 studies, with DOC content explaining 45% of variance .
Q. What mechanistic insights explain the photodegradation pathways of this compound?
- Methodological Answer : Ultraviolet (UV) irradiation studies (λ = 300–400 nm) coupled with electron paramagnetic resonance (EPR) reveal hydroxyl radical (•OH) generation as the primary degradation driver. Quantum chemical calculations (DFT/B3LYP) model sulfonate group stabilization effects on reaction intermediates. Degradation products are identified via gas chromatography (GC-MS) after derivatization with BSTFA .
Q. How can cross-contamination risks be minimized in high-throughput screening assays using this compound?
- Methodological Answer : Implement negative controls with deuterated internal standards (e.g., Acenaphthene-d10) to detect carryover. Automated liquid handling systems with disposable tips and post-run column flushing (acetonitrile/water 70:30) reduce cross-contamination to <0.1% .
Data Contradiction & Validation
Q. What strategies address conflicting solubility data in polar vs. non-polar solvents?
- Methodological Answer : Use the shake-flask method with saturating concentrations, monitored via UV-Vis spectroscopy. For non-polar solvents (e.g., hexane), sonicate samples at 40°C for 30 minutes to ensure equilibrium. Discrepancies often arise from incomplete equilibration or impurities; validate with Karl Fischer titration for water content .
Q. How to validate the stability of this compound under varying pH conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
